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1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene

Catalog No.
S15829575
CAS No.
182003-69-6
M.F
C27H18F6S2
M. Wt
520.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclo...

CAS Number

182003-69-6

Product Name

1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene

IUPAC Name

3-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopenten-1-yl]-2-methyl-5-phenylthiophene

Molecular Formula

C27H18F6S2

Molecular Weight

520.6 g/mol

InChI

InChI=1S/C27H18F6S2/c1-15-19(13-21(34-15)17-9-5-3-6-10-17)23-24(26(30,31)27(32,33)25(23,28)29)20-14-22(35-16(20)2)18-11-7-4-8-12-18/h3-14H,1-2H3

InChI Key

OUCKAFOKXHCQPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=CC=C5)C

1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene is a complex organic compound notable for its photochromic properties, which allow it to undergo reversible transformations between different structural isomers when exposed to light. This compound belongs to a class of materials known as diarylethenes, characterized by their ability to change color and structure in response to ultraviolet (UV) light. The molecular structure includes two thienyl groups and a perfluorocyclopentene core, contributing to its unique optical and electronic properties. Its distinctive features make it a subject of interest in various fields, including materials science and photonics.

The primary chemical reaction associated with 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene is its photochromic reaction, which involves the conversion between an open-ring isomer and a closed-ring isomer upon irradiation. This transformation can be described as follows:

  • Irradiation with UV Light: The compound absorbs UV light, leading to the cyclization of the open-ring isomer into a closed-ring form.
  • Thermal Reversion: Upon removal of UV light or exposure to visible light, the closed-ring isomer can revert back to the open-ring form.

Studies have shown that the photocyclization reaction can achieve a quantum yield of 100% in crystalline forms, indicating high efficiency in the conversion process .

While specific biological activities of 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene have not been extensively documented, compounds with similar structures often exhibit interesting biological properties, including potential applications in drug delivery systems and as fluorescent markers in biological imaging. The photochromic nature allows for dynamic control over these properties, which could be harnessed for therapeutic applications.

Synthesis of 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene typically involves multi-step organic reactions. Common methods include:

  • Formation of Thienyl Substituents: Initial synthesis of the thienyl groups through reactions involving thiophene derivatives.
  • Coupling Reactions: Utilizing coupling agents to link the thienyl groups to the perfluorocyclopentene core.
  • Purification: The final product is purified using techniques such as column chromatography.

Recent studies have highlighted methods that optimize yield and purity while maintaining the desired photochromic properties .

1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene has several noteworthy applications:

  • Optoelectronic Devices: Its photochromic properties make it suitable for use in optical switches and memory devices.
  • Sensors: The ability to change color in response to light can be utilized in sensors for environmental monitoring.
  • Fluorescent Markers: In biological applications, it can serve as a fluorescent probe due to its unique optical characteristics.

Interaction studies involving 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene focus on its behavior in various environments. Research indicates that the compound's stability and reactivity can be influenced by factors such as solvent polarity and temperature. The interactions with other molecules can also affect its photochromic efficiency and kinetic behavior during cyclization .

Similar Compounds: Comparison

Several compounds share structural similarities with 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene. Here are some notable examples:

Compound NameStructureUnique Features
1,2-Bis(2-ethyl-5-phenyl-3-thienyl)perfluorocyclopenteneSimilar thienyl structureExhibits different thermal stability compared to its methyl counterpart .
1,2-Bis(2-methyl-5-(3-pentyl)phenyl-3-thienyl)perfluorocyclopenteneDifferent alkyl substitutionDisplays distinct fluorescence characteristics .
1,2-Bis(2-methyl-5-(4-chlorophenyl)-3-thienyl)perfluorocyclopenteneChlorinated phenyl groupEnhanced reactivity due to electron-withdrawing effects .

The uniqueness of 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene lies in its specific substitution patterns and resultant optical properties, which provide distinct advantages in applications requiring precise control over light-induced transformations.

XLogP3

8.3

Hydrogen Bond Acceptor Count

8

Exact Mass

520.07541189 g/mol

Monoisotopic Mass

520.07541189 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-15-2024

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